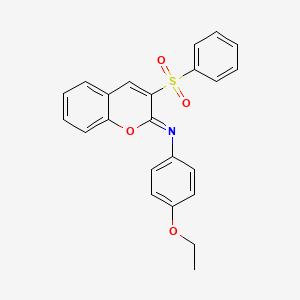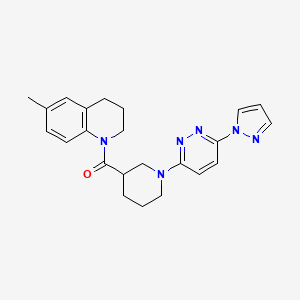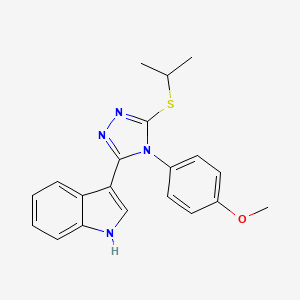![molecular formula C18H16N4O2 B2369271 1-(2-甲基苄基)-5-苯基-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮 CAS No. 1007931-77-2](/img/structure/B2369271.png)
1-(2-甲基苄基)-5-苯基-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于化合物 1-(2-甲基苄基)-5-苯基-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮(也称为 1-[(2-甲基苯基)甲基]-5-苯基-1H,3aH,4H,5H,6H,6aH-吡咯并[3,4-d][1,2,3]三唑-4,6-二酮)在科学研究应用中的综合分析。
药物化学
1,2,3-三唑: 因其药理性质而得到广泛认可。这种化合物作为一种三唑衍生物,正在探索其在药物发现中的潜力。它作为一种生物等排体,模拟其他生物活性分子的结构和功能。 这使其成为开发新型药物(包括抗菌剂、抗真菌剂、抗癌剂和抗病毒剂)的宝贵支架 .
有机合成
在有机合成中,1,2,3-三唑被用作通用的构建单元。该化合物的稳定性和反应性使其适合构建复杂分子。它常用于点击化学,这是一种以其在形成碳氮键方面的效率和可靠性而闻名的反应方法。 这种应用对于合成各种有机化合物至关重要,包括聚合物和其他杂环结构 .
高分子化学
该化合物在高分子化学中的引入导致了具有增强性能的新材料的开发。1,2,3-三唑衍生物用于制造具有改善的热稳定性、机械强度和耐化学性的聚合物。 这些材料在涂料、粘合剂和高性能材料中得到应用 .
超分子化学
在超分子化学中,1,2,3-三唑被用于设计和合成复杂的分子组装体。该化合物形成氢键和 π-π 相互作用的能力使其成为创建分子识别系统、传感器和自组装材料的理想选择。 这些应用在开发先进材料和纳米技术方面具有重要意义 .
生物偶联
1,2,3-三唑: 衍生物在生物偶联技术中得到广泛应用。该化合物形成与生物分子稳定键的能力使其在标记、成像和药物递送系统中具有价值。 这种应用在开发靶向治疗和诊断工具方面尤为重要 .
化学生物学
在化学生物学中,1,2,3-三唑用于研究和操纵生物系统。该化合物的独特性质使研究人员能够研究蛋白质-配体相互作用、酶机制和细胞过程。 这种应用对于理解生物功能和开发新的治疗策略至关重要 .
荧光成像
该化合物的荧光性质使其在成像应用中非常有用。1,2,3-三唑衍生物被用作荧光探针,以实时可视化和跟踪生物过程。 这种应用在细胞生物学、神经科学和医学诊断中必不可少 .
材料科学
在材料科学中,1,2,3-三唑被用于开发具有独特性能的新材料。该化合物形成稳定和功能结构的能力使其在创建导电材料、催化剂和传感器方面具有价值。 这些材料在电子学、储能和环境监测中得到应用 .
作用机制
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors . They show versatile biological activities due to their ability to form a variety of non-covalent bonds with these biological targets .
Mode of Action
It’s known that triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazoles, it can be inferred that they likely affect multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their superior pharmacological applications . Their structural characteristics allow them to accommodate a broad range of substituents around the core structures, which could potentially influence their ADME properties .
Result of Action
Triazoles and their derivatives are known to exhibit a range of biological activities, suggesting they have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of triazoles can be influenced by the presence of different substituents in their structure .
生化分析
Biochemical Properties
The biochemical properties of 1-[(2-Methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione are largely attributed to its triazole core. Triazoles are known to bind readily in the biological system with a variety of enzymes and receptors . This allows them to play a role in various biochemical reactions .
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
3-[(2-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-7-5-6-8-13(12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-9-3-2-4-10-14/h2-10,15-16H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSNKODKBLGZNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)
![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide](/img/structure/B2369192.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea](/img/structure/B2369196.png)


![[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine](/img/structure/B2369204.png)
![5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2369206.png)

![2-[(4-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B2369208.png)
![N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2369209.png)
![5-Acetyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2369211.png)
